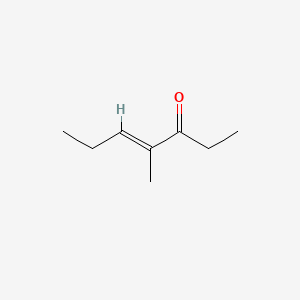
4-Methyl-4-hepten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-hepten-3-one is an organic compound with the molecular formula C8H14O. It is also known by its IUPAC name, (E)-4-Methyl-4-hepten-3-one. This compound is characterized by a ketone functional group and a double bond in its structure, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-4-hepten-3-one can be synthesized through various methods, including aldol condensation reactions. One common method involves the reaction of 4-methylpentanal with acetone in the presence of a base, followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction temperatures are employed to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Scientific Research Applications
4-Methyl-4-hepten-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor.
Mechanism of Action
The mechanism of action of 4-Methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Hepten-3-one: Similar structure but lacks the methyl group at the fourth position.
5-Ethyl-4-methyl-4-hepten-3-one: Similar structure with an additional ethyl group.
Uniqueness
4-Methyl-4-hepten-3-one is unique due to its specific structural features, including the presence of a methyl group and a double bond.
Properties
CAS No. |
22319-31-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-4-methylhept-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h6H,4-5H2,1-3H3/b7-6+ |
InChI Key |
BDBHRHLQMIKKIB-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(=O)CC |
Canonical SMILES |
CCC=C(C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
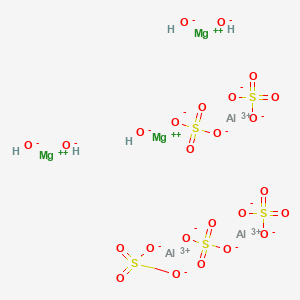
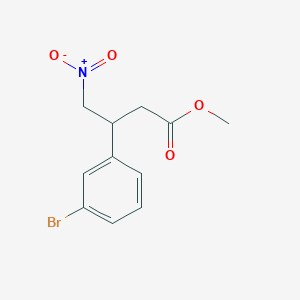
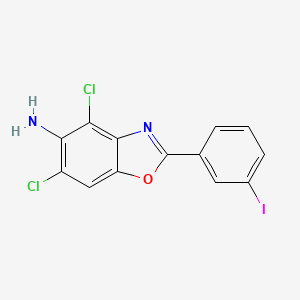
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
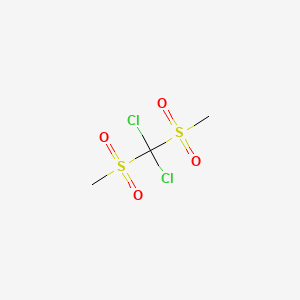

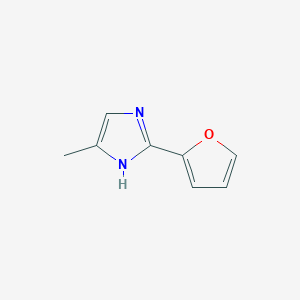
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
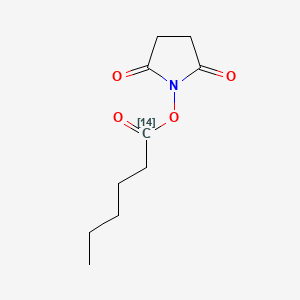
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)

